DXR-IN-2 Demonstrates Sub-Micromolar PfDXR Inhibition with Quantified Potency Differential vs. Fosmidomycin
DXR-IN-2 inhibits recombinant Plasmodium falciparum DXR (PfDXR) with an IC₅₀ of 0.1062 μM . Under comparable assay conditions measuring NADPH oxidation in the presence of DXP substrate, fosmidomycin exhibits an IC₅₀ of 0.034 μM (34 nM) against PfDXR [1]. The resulting potency differential is approximately 3.1-fold (DXR-IN-2: 106.2 nM vs. fosmidomycin: 34 nM). While fosmidomycin demonstrates higher absolute potency, DXR-IN-2 achieves sub-micromolar inhibition via a non-hydroxamate binding mechanism, providing a chemically distinct tool compound for probing DXR inhibition without metal-chelation dependence .
| Evidence Dimension | In vitro PfDXR enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.1062 μM (106.2 nM) |
| Comparator Or Baseline | Fosmidomycin: 0.034 μM (34 nM) |
| Quantified Difference | 3.1-fold lower absolute potency; distinct non-hydroxamate binding mechanism |
| Conditions | Recombinant PfDXR; NADPH oxidation assay with DXP substrate; UV-visible spectrophotometry |
Why This Matters
Procurement of DXR-IN-2 enables studies requiring non-hydroxamate DXR inhibition, essential for evaluating resistance mechanisms that circumvent fosmidomycin's metal-chelating mode of action.
- [1] Umeda T, Tanaka N, Kusakabe Y, Nakanishi M, Kitade Y, Nakamura KT. Molecular basis of fosmidomycin's action on the human malaria parasite Plasmodium falciparum. Sci Rep. 2011;1:9. PfDXR IC₅₀ = 0.034 μM. View Source
